molecular formula C9H10N2O3 B4750597 N-(3-methoxyphenyl)ethanediamide

N-(3-methoxyphenyl)ethanediamide

Cat. No. B4750597
M. Wt: 194.19 g/mol
InChI Key: IEYHLSNASGHCSL-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)ethanediamide is a synthetic compound that belongs to the class of arylalkylamines. It is a white crystalline powder that is soluble in water and organic solvents. The compound has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. The compound has shown promising results in various studies, making it a potential candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(3-methoxyphenyl)ethanediamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as GABA and glutamate. The compound has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This results in a decrease in neuronal excitability, leading to the observed effects of the compound.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to produce analgesic effects, reducing the perception of pain. It has also been shown to have anticonvulsant effects, reducing the occurrence of seizures. Additionally, the compound has been shown to have anxiolytic effects, reducing anxiety and stress levels in animals.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)ethanediamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and yields a high purity product. Additionally, the compound has been shown to have a variety of effects on the central nervous system, making it a potential candidate for further research in the fields of neuroscience and pharmacology. However, the compound also has some limitations. It has not been extensively studied in humans, and its safety profile has not been fully established. Additionally, the exact mechanism of action of the compound is not fully understood, which could limit its potential applications.

Future Directions

There are several future directions for research on N-(3-methoxyphenyl)ethanediamide. One potential direction is to further explore the compound's potential use in the treatment of neurological disorders, such as epilepsy and neuropathic pain. Additionally, research could focus on elucidating the exact mechanism of action of the compound, which could lead to the development of more potent and selective analogs. Finally, research could explore the potential use of the compound in combination with other drugs, which could enhance its effects and lead to new treatment options for various neurological disorders.
In conclusion, N-(3-methoxyphenyl)ethanediamide is a synthetic compound that has shown promising results in various studies. The compound has a variety of effects on the central nervous system, making it a potential candidate for further research in the fields of neuroscience and pharmacology. While the compound has several advantages for lab experiments, its safety profile has not been fully established, and its exact mechanism of action is not fully understood. However, there are several future directions for research on the compound, which could lead to the development of new treatment options for various neurological disorders.

Scientific Research Applications

N-(3-methoxyphenyl)ethanediamide has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. The compound has been shown to have a variety of effects on the central nervous system, including analgesic, anticonvulsant, and anxiolytic effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as epilepsy and neuropathic pain.

properties

IUPAC Name

N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-7-4-2-3-6(5-7)11-9(13)8(10)12/h2-5H,1H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYHLSNASGHCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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